molecular formula C17H30N6O B5664473 2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Cat. No.: B5664473
M. Wt: 334.5 g/mol
InChI Key: LEFZPEBZXQSSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of tert-butyl, cyclohexyl, and morpholinyl groups attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms in a triazine precursor with the desired amine groups. One common method involves refluxing a solution of the triazine precursor in a solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction is usually carried out at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, microwave irradiation has been employed to accelerate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically the substituted triazine derivatives, where the chlorine atoms are replaced by the desired amine groups. These products retain the core triazine structure while incorporating the new functional groups.

Scientific Research Applications

2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of tert-butyl, cyclohexyl, and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N6O/c1-17(2,3)22-15-19-14(18-13-7-5-4-6-8-13)20-16(21-15)23-9-11-24-12-10-23/h13H,4-12H2,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZPEBZXQSSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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